

PVTX-405 Demonstrates Synergistic Anti-Tumor Activity with Immune Checkpoint Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PVTX-405

Cat. No.: B15607833

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A comprehensive analysis of preclinical data reveals that **PVTX-405**, a selective IKZF2 molecular glue degrader, exhibits significant synergistic anti-tumor effects when combined with immune checkpoint therapies (ICTs) such as anti-PD1 and anti-LAG3 antibodies. This combination approach leads to enhanced tumor growth inhibition, increased survival, and durable tumor regressions in preclinical models, positioning **PVTX-405** as a promising candidate for cancer immunotherapy.

PVTX-405 operates through a distinct mechanism of action, selectively targeting Ikaros family zinc finger 2 (IKZF2), a key transcription factor for the stability and function of regulatory T-cells (Tregs).[1][2] By inducing the degradation of IKZF2, **PVTX-405** effectively destabilizes Tregs, which are known to suppress anti-tumor immune responses within the tumor microenvironment.[1][2] This degradation leads to an increase in the production of the pro-inflammatory cytokine IL-2 and enhances the proliferation of effector T-cells, thereby promoting a more robust anti-tumor immune response.[1][3][4]

Preclinical studies have consistently demonstrated the synergistic potential of combining **PVTX-405** with ICTs. In a syngeneic MC38 mouse tumor model, the combination of **PVTX-405** with either anti-PD1 or anti-LAG3 antibodies resulted in a significant increase in animal survival and led to durable tumor regressions compared to treatment with ICTs alone.[1][2]

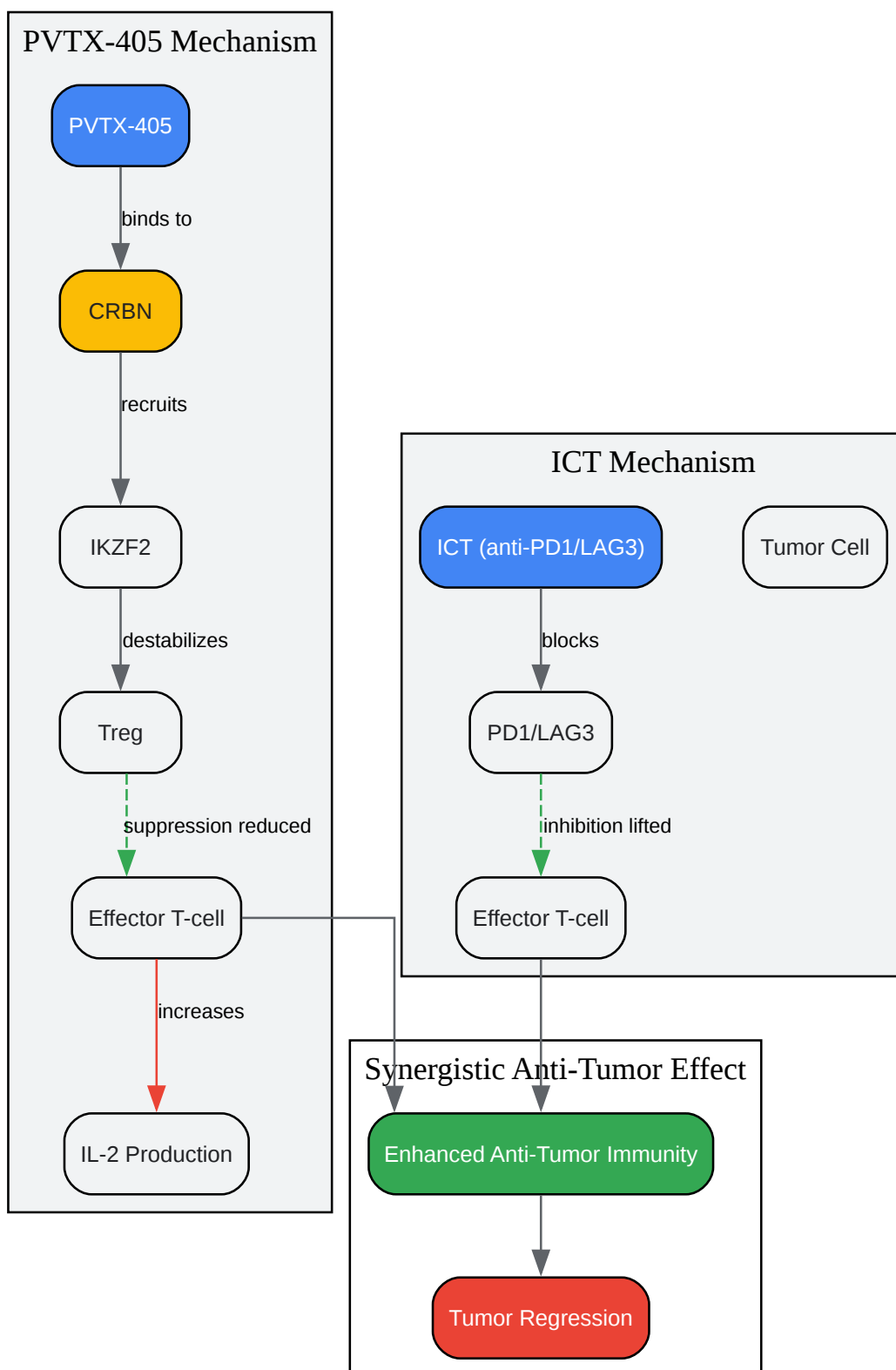
Comparative Efficacy of PVTX-405 in Combination with Immune Checkpoint Therapies

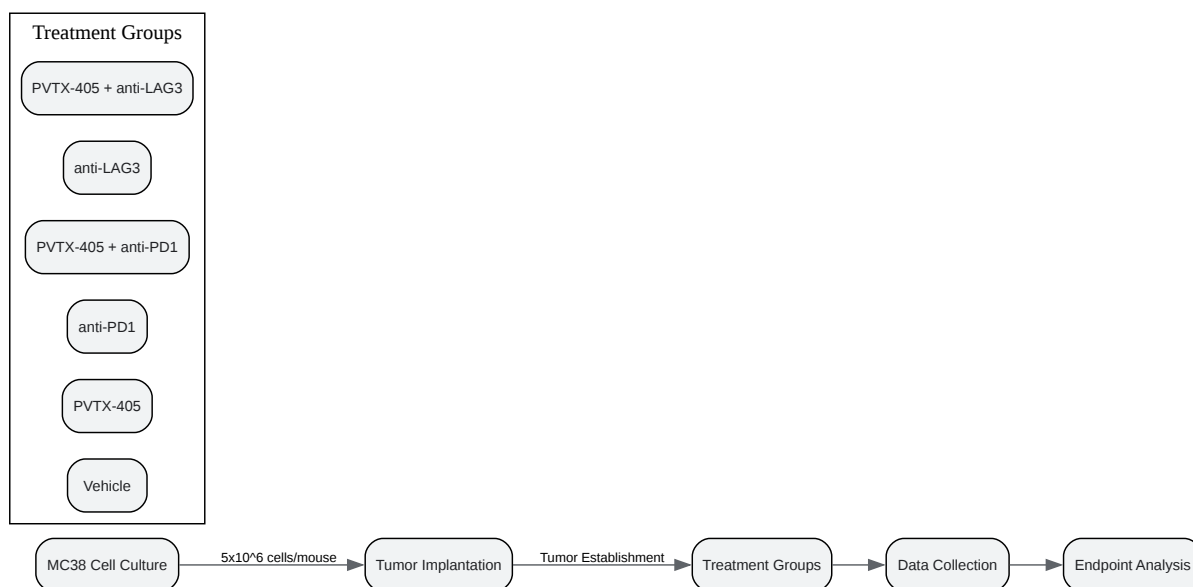
The anti-tumor activity of **PVTX-405**, both as a monotherapy and in combination with ICTs, has been evaluated in preclinical studies. The following tables summarize the key quantitative data from these experiments.

Treatment Group	Tumor Growth Inhibition (TGI)	Key Findings	Reference
PVTX-405 (monotherapy)	Significantly delays tumor growth	Oral administration of PVTX-405 as a single agent effectively suppresses tumor progression.	[1][2]
PVTX-405 + anti-PD1	Significantly improved survival and durable tumor regressions compared to anti-PD1 alone	The combination leads to a greater reduction in tumor growth and a higher rate of complete responses.	[1][5]
PVTX-405 + anti-LAG3	Significantly improved survival and durable tumor regressions compared to anti-LAG3 alone	This combination also demonstrates a strong synergistic effect, resulting in enhanced anti-tumor immunity.	[1][5]

In-Depth Look at the Mechanism of Action

The synergistic effect of **PVTX-405** and ICTs is rooted in their complementary mechanisms of action. **PVTX-405** tackles the immunosuppressive tumor microenvironment by destabilizing Tregs, while ICTs work by releasing the "brakes" on effector T-cells.





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- To cite this document: BenchChem. [PVTX-405 Demonstrates Synergistic Anti-Tumor Activity with Immune Checkpoint Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607833#does-pvtx-405-show-synergistic-anti-tumor-activity-with-icts]

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